

In-Depth Technical Guide to the Physicochemical Properties of Lithium Azide Crystals

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Compound of Interest		
Compound Name:	Lithium azide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **lithium azide** (LiN₃) crystals. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who may work with or encounter this energetic material. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

General and Physicochemical Properties

Lithium azide is an inorganic compound, the lithium salt of hydrazoic acid.[1] It typically appears as a white solid or colorless needle-like crystals.[1] This compound is highly reactive and potentially hazardous, particularly when subjected to heat or shock, and is known to decompose explosively.[1] Due to its instability, **lithium azide** must be handled with extreme care in controlled environments. It is not found in significant quantities naturally and is synthesized in laboratory or industrial settings.[1]



Property	Value	
Chemical Formula	LiN ₃	
Molar Mass	48.96 g/mol [1][2]	
Appearance	White solid, colorless needle-like crystals[1]	
Melting Point	115 °C (decomposes)[1]	
Decomposition Temperature	Begins to decompose at 115 °C, with a more rapid decomposition noted at 245 °C.[1][3]	
Density (Aqueous Solution)	1.088 g/mL (for a 20 wt. % solution at 25 °C)[4] [5][6]	
Hygroscopicity	Hygroscopic[3]	

Crystal Structure

Anhydrous **lithium azide** crystallizes in the monoclinic C2/m space group and is isostructural with the low-temperature α-phase of sodium azide. **Lithium azide** can also form a monohydrate (LiN₃·H₂O), which crystallizes in the hexagonal P6₃/mcm space group.

Crystal Structure Data

Parameter	Anhydrous Lithium Azide (LiN₃)	Lithium Azide Monohydrate (LiN₃·H₂O)
Crystal System	Monoclinic	Hexagonal
Space Group	C2/m	P6 ₃ /mcm
Lattice Parameters	a = 5.627 Å, b = 3.319 Å, c = 4.979 Å, β = 107.4° (Experimental)	a = 9.259 Å, c = 5.594 Å

Note: The lattice parameters for anhydrous **lithium azide** are based on experimental data. Calculated values are also in good agreement.

Experimental Protocol: X-ray Diffraction (XRD)





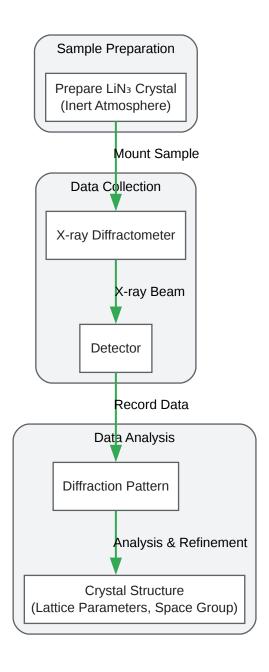


The determination of the crystal structure and lattice parameters of **lithium azide** is typically performed using single-crystal or powder X-ray diffraction (XRD).

Methodology:

- Sample Preparation: A small, single crystal of **lithium azide** is mounted on a goniometer head. For powder diffraction, a finely ground sample is packed into a sample holder. Due to the hygroscopic and potentially explosive nature of **lithium azide**, sample preparation should be conducted in an inert and dry atmosphere (e.g., a glovebox).
- Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Cu Kα or Mo Kα source, is directed at the sample. The diffracted X-rays are detected at various angles (2θ) as the sample is rotated. For single-crystal analysis, a full sphere of data is collected by rotating the crystal through a series of omega (ω) and phi (φ) angles.
- Data Analysis: The resulting diffraction pattern is analyzed to determine the unit cell dimensions and space group. For single-crystal data, the positions and intensities of the diffraction spots are used to solve and refine the crystal structure, yielding the precise atomic coordinates within the unit cell. For powder diffraction, the positions of the diffraction peaks are used to determine the lattice parameters through indexing, and the full pattern can be refined using methods like Rietveld refinement to obtain detailed structural information.





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Experimental workflow for X-ray diffraction analysis.

Thermal Properties and Decomposition

Lithium azide is thermally sensitive and its decomposition has been a subject of study to understand its kinetics and mechanism. The thermal decomposition of **lithium azide** in a vacuum occurs in the temperature range of 160–220 °C.[6] The decomposition process can be described by three distinct phases: an induction period, an acceleratory period, and a decay period.[1][6]



Thermal Decomposition Data

Parameter	Value
Decomposition Onset	115 °C
Decomposition Reaction	$2LiN_3(s) \rightarrow 2Li(s) + 3N_2(g)$
Kinetic Model	Acceleratory Period: Avrami-Erofeyev equationDecay Period: Contracting sphere equation
Activation Energy (Acceleratory)	23.5 \pm 1.5 kcal/mol (approximately 98.3 \pm 6.3 kJ/mol)
Activation Energy (Decay)	22.0 \pm 1.0 kcal/mol (approximately 92.0 \pm 4.2 kJ/mol)

Note: The activation energies are based on the work of Prout and Liddiard.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition kinetics of **lithium azide** are investigated using TGA and DSC.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **lithium azide** (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).
- Instrument Setup: The crucible is placed in the TGA/DSC instrument. The system is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
- Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C).
- Data Collection: The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow into or out of the sample compared to a reference.



• Data Analysis: The TGA curve shows the temperature at which mass loss occurs, corresponding to the decomposition of **lithium azide** into lithium metal and nitrogen gas. The DSC curve will show an endothermic or exothermic peak associated with this decomposition. To determine the activation energy, multiple experiments at different heating rates are performed. Model-free kinetic methods, such as the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods, are then applied to the data. These methods relate the change in temperature at a specific conversion fraction to the heating rate, allowing for the calculation of the activation energy without assuming a specific reaction model.



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Thermal decomposition pathway of lithium azide.

Solubility

Lithium azide is soluble in water and some organic solvents. Its solubility in water increases with temperature.

Solubility Data

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Water	10	36.1[3]
16	66.41[3]	
Ethanol (abs.)	16	20.26[3]
Diethyl Ether	-	Insoluble[3]

Experimental Protocol: Isothermal Solubility Measurement



The solubility of **lithium azide** can be determined by preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

Methodology:

- Saturation: An excess amount of **lithium azide** crystals is added to a known volume of the solvent (e.g., deionized water or ethanol) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a preheated syringe fitted with a filter to prevent undissolved solid from being collected.
- Concentration Analysis: The concentration of lithium azide in the filtered sample is
 determined. This can be done by gravimetric analysis, where a known volume of the solution
 is evaporated to dryness and the mass of the remaining solid is measured. Alternatively,
 analytical techniques such as ion chromatography or titration can be used to determine the
 concentration of the lithium or azide ions.
- Calculation: The solubility is then calculated and expressed as grams of solute per 100 grams of solvent. This process is repeated at different temperatures to generate a solubility curve.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to identify and characterize the azide functional group in **lithium azide**.

Vibrational Spectroscopy Data

Spectroscopic Technique	Wavenumber (cm ⁻¹)	Assignment
FTIR	~2100	Asymmetric stretch of N₃-
Raman	~1345	Symmetric stretch of N₃-
~630	Bending mode of N₃ ⁻	



Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the experimental conditions.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy:

- Sample Preparation: For solid-state analysis, a small amount of finely ground lithium azide
 is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an attenuated
 total reflectance (ATR) accessory can be used, where a small amount of the solid is pressed
 against the ATR crystal.
- Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Raman Spectroscopy:

- Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.
- Data Acquisition: The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to produce a Raman spectrum.

Synthesis

Lithium azide is typically synthesized via a metathesis (double displacement) reaction in solution.

Synthesis Reactions

A common laboratory-scale synthesis involves the reaction of sodium azide with a soluble lithium salt, such as lithium sulfate or lithium nitrate, in an aqueous solution. The desired **lithium azide** remains in solution while the less soluble sodium salt precipitates out.

Reaction with Lithium Sulfate: $2NaN_3(aq) + Li_2SO_4(aq) \rightarrow 2LiN_3(aq) + Na_2SO_4(s)$

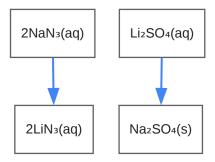
Reaction with Lithium Nitrate: $NaN_3(aq) + LiNO_3(aq) \rightarrow LiN_3(aq) + NaNO_3(s)$



Experimental Protocol: Synthesis from Sodium Azide and Lithium Sulfate

Methodology:

- Dissolution: Stoichiometric amounts of sodium azide and lithium sulfate are dissolved in a minimal amount of warm deionized water with stirring.
- Precipitation: Ethanol is slowly added to the aqueous solution. Since sodium sulfate is much less soluble in ethanol-water mixtures than **lithium azide**, it precipitates out of the solution.
- Filtration: The precipitated sodium sulfate is removed by filtration.
- Isolation: The lithium azide is recovered from the filtrate by evaporation of the solvent (water and ethanol).
- Purification: The crude **lithium azide** can be further purified by recrystallization from a suitable solvent, such as ethanol.



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Metathesis reaction for the synthesis of **lithium azide**.

This guide provides a foundational understanding of the key physicochemical properties of **lithium azide** crystals. It is crucial to consult original research articles and safety data sheets for more detailed information and before handling this material.

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